4,5-Difluorophthalic anhydride
Overview
Description
4,5-Difluorophthalic anhydride is an organic compound with the molecular formula C8H2F2O3. It is a derivative of phthalic anhydride, where two hydrogen atoms are replaced by fluorine atoms at the 4 and 5 positions. This compound is a white to light yellow crystalline solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Difluorophthalic anhydride can be synthesized from 4,5-difluorophthalic acid. The typical method involves the reaction of 4,5-difluorophthalic acid with acetic anhydride. The reaction is carried out by heating the mixture to 120°C and maintaining reflux for 12 hours. After cooling to room temperature, white crystals of this compound are obtained .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluorophthalic anhydride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiocarbamoyl hydrazide to form phthalimide and dicarboxylic acid derivatives.
Hydrolysis: The anhydride can be hydrolyzed to form 4,5-difluorophthalic acid.
Common Reagents and Conditions:
Acetic Anhydride: Used in the synthesis of this compound from 4,5-difluorophthalic acid.
Amines and Thiocarbamoyl Hydrazide: Used in substitution reactions to form various derivatives.
Major Products:
Phthalimide Derivatives: Formed from reactions with amines.
Dicarboxylic Acid Derivatives: Formed from reactions with thiocarbamoyl hydrazide.
Scientific Research Applications
4,5-Difluorophthalic anhydride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Used in the development of advanced materials, including polymers and resins.
Pharmaceuticals: It is explored for potential use in drug development due to its unique chemical properties.
Chemical Research: Employed in studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4,5-difluorophthalic anhydride involves its reactivity towards nucleophiles. The fluorine atoms at the 4 and 5 positions increase the electrophilicity of the anhydride, making it more reactive towards nucleophilic attack. This property is exploited in various chemical reactions to form derivatives with desired properties .
Comparison with Similar Compounds
- 4,5-Dichlorophthalic Anhydride
- 4,5-Dibromophthalic Anhydride
- 4,5-Diiodophthalic Anhydride
Comparison: 4,5-Difluorophthalic anhydride is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to other halogenated phthalic anhydrides. Fluorine atoms are highly electronegative, which increases the reactivity of the anhydride towards nucleophiles. This makes this compound particularly useful in reactions where high reactivity is desired .
Biological Activity
4,5-Difluorophthalic anhydride (DFPA), with the chemical formula C₈H₂F₂O₃ and CAS number 18959-30-3, is a cyclic anhydride that has gained attention in various fields, including organic synthesis and materials science. Its unique structure allows it to participate in numerous chemical reactions, leading to the formation of bioactive compounds. This article reviews the biological activities associated with DFPA, focusing on its potential applications in pharmaceuticals and agrochemicals.
- Molecular Weight : 184.1 g/mol
- Molecular Formula : C₈H₂F₂O₃
- Synthesis : DFPA can be synthesized from 4,5-difluorophthalic acid through dehydration reactions involving acetic anhydride at elevated temperatures .
Biological Activity Overview
DFPA exhibits a range of biological activities, primarily due to its ability to form derivatives that interact with biological systems. The following sections detail specific activities and case studies highlighting its applications.
1. Antimicrobial Activity
Research indicates that derivatives of phthalic anhydrides, including DFPA, demonstrate significant antimicrobial properties. For instance, compounds derived from DFPA have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain phthalic anhydride derivatives inhibited the growth of Sclerotinia sclerotiorum, a pathogen affecting crops .
2. Antitumor Activity
DFPA has been investigated for its potential antitumor effects. Its derivatives have been synthesized and tested for cytotoxicity against cancer cell lines. For example, studies have shown that compounds formed from DFPA can induce apoptosis in cancer cells, suggesting a mechanism for their antitumor activity .
3. Immunomodulatory Effects
There is emerging evidence that DFPA derivatives may possess immunomodulatory properties. These compounds can influence immune responses, potentially serving as therapeutic agents in autoimmune diseases or as adjuvants in vaccine formulations .
Case Studies
The biological activity of DFPA is largely attributed to its ability to form reactive intermediates upon hydrolysis or reaction with nucleophiles. These intermediates can interact with cellular macromolecules such as proteins and nucleic acids, leading to various biological effects:
- Cytotoxicity : Induction of oxidative stress and disruption of cellular signaling pathways.
- Antimicrobial Action : Inhibition of cell wall synthesis or interference with metabolic pathways in pathogens.
- Immunomodulation : Modulation of cytokine production and immune cell activation.
Properties
IUPAC Name |
5,6-difluoro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATBWQQFLABWKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348667 | |
Record name | 4,5-DIFLUOROPHTHALIC ANHYDRIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18959-30-3 | |
Record name | 4,5-DIFLUOROPHTHALIC ANHYDRIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Difluorophthalic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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